![molecular formula C8H9ClIN B1436137 2-Chloro-3-iodo-4,5,6-trimethylpyridine CAS No. 2140326-91-4](/img/structure/B1436137.png)
2-Chloro-3-iodo-4,5,6-trimethylpyridine
Overview
Description
2-Chloro-3-iodo-4,5,6-trimethylpyridine is a chemical compound with the molecular formula C8H9ClIN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-iodo-4,5,6-trimethylpyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with an iodine atom, and at the 4th, 5th, and 6th positions with methyl groups .Scientific Research Applications
Organic Synthesis
2-Chloro-3-iodo-4,5,6-trimethylpyridine: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for various coupling reactions, such as Suzuki and Ullmann couplings . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize a wide range of bioactive molecules. Its reactivity with nucleophiles and electrophiles allows for the introduction of various functional groups that are essential for the pharmacological activity of drugs .
Materials Science
The compound’s unique structure is beneficial in materials science, where it can be used to synthesize new polymers with specific properties. The presence of halogens can lead to polymers with increased thermal stability and flame retardancy .
Environmental Science
2-Chloro-3-iodo-4,5,6-trimethylpyridine: can also play a role in environmental science. It can be used to create sensors and indicators for environmental monitoring, due to its reactivity with various environmental pollutants .
Pharmaceuticals
In the pharmaceutical industry, this compound is a precursor for the synthesis of many drugs. It can be transformed into complex molecules that have potential therapeutic effects against various diseases .
Biotechnology
This compound’s reactivity is also exploited in biotechnology. It can be used to modify biological molecules, such as proteins and nucleic acids, which can lead to advancements in gene therapy and diagnostics .
Catalysis
Due to its halogen atoms, 2-Chloro-3-iodo-4,5,6-trimethylpyridine can act as a ligand in catalytic systems. It can help in the development of new catalysts that can be used for more efficient and environmentally friendly chemical reactions .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used to develop new methods for the detection and quantification of various substances. Its chemical properties allow it to react selectively with specific analytes, which is crucial for accurate measurements .
properties
IUPAC Name |
2-chloro-3-iodo-4,5,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMQKJCTYKNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4,5,6-trimethylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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